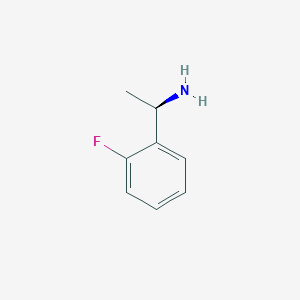

(R)-1-(2-fluorophenyl)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(2-fluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,10H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIWHJJUFVGEXGS-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381257 | |

| Record name | (1R)-1-(2-Fluorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185545-90-8 | |

| Record name | (1R)-1-(2-Fluorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-1-(2-Fluorophenyl)ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of (R)-1-(2-fluorophenyl)ethanamine

An In-depth Technical Guide to the Synthesis and Characterization of (R)-1-(2-fluorophenyl)ethanamine

This compound is a chiral primary amine of significant interest to the pharmaceutical and agrochemical industries. Its value resides in its identity as a versatile chiral building block. The incorporation of a fluorine atom onto the phenyl ring can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This strategic placement of fluorine makes fluorinated compounds like this amine highly sought-after intermediates in the synthesis of complex, high-value active pharmaceutical ingredients (APIs).[2]

Chiral amines, in particular, are foundational components in over 40% of all APIs.[3] The synthesis of enantiomerically pure amines is therefore a critical challenge in drug development.[4] This guide provides an in-depth exploration of robust and scalable methodologies for the asymmetric synthesis of the (R)-enantiomer of 1-(2-fluorophenyl)ethanamine, followed by a comprehensive overview of the analytical techniques required for its structural verification and the precise determination of its enantiomeric purity. The protocols and insights presented herein are designed for researchers, chemists, and process development scientists engaged in the synthesis of advanced chemical entities.

PART 1: Asymmetric Synthesis Methodologies

The synthesis of a single enantiomer of a chiral amine requires a strategy that can effectively control the stereochemistry at the newly formed chiral center. We will explore two powerful and distinct approaches: diastereoselective reductive amination using a chiral auxiliary and biocatalytic asymmetric synthesis with an ω-transaminase. Both methods begin with the readily available prochiral ketone, 2'-fluoroacetophenone.[5]

Method A: Diastereoselective Reductive Amination via a Chiral Sulfinamide Auxiliary

This classic and highly reliable method relies on the temporary installation of a chiral auxiliary to direct the stereochemical outcome of a key bond-forming step. The Ellman auxiliary, (R)-(+)-2-methyl-2-propanesulfinamide ((R)-tert-butanesulfinamide), is exceptionally effective for this purpose and is used on scales ranging from discovery labs to metric-ton production.[4]

Causality and Mechanistic Insight: The synthesis proceeds via the condensation of 2'-fluoroacetophenone with the chiral auxiliary to form a chiral N-sulfinyl imine. The tert-butanesulfinyl group is sterically demanding and effectively shields one face of the C=N double bond. Subsequent reduction of this imine with a hydride reagent (e.g., sodium borohydride) occurs preferentially from the less sterically hindered face, leading to the formation of one diastereomer in high excess. The final step involves the straightforward acidic hydrolysis of the sulfinamide group to release the desired chiral primary amine.[6]

Detailed Experimental Protocol:

-

Step 1: Formation of the N-tert-Butanesulfinyl Imine

-

To a solution of 2'-fluoroacetophenone (1.0 eq) in anhydrous tetrahydrofuran (THF), add (R)-(+)-tert-butanesulfinamide (1.05 eq).

-

Add a dehydrating agent, such as titanium(IV) ethoxide (Ti(OEt)₄, 2.0 eq), and heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

-

Upon completion, cool the reaction to room temperature and quench carefully by adding brine. Filter the mixture through a pad of celite to remove titanium salts and concentrate the filtrate under reduced pressure. The crude N-sulfinyl imine is typically used in the next step without further purification.

-

-

Step 2: Diastereoselective Reduction

-

Dissolve the crude N-sulfinyl imine in an anhydrous solvent such as THF at 0 °C under a nitrogen atmosphere.

-

Add sodium borohydride (NaBH₄, 2.0 eq) portion-wise, maintaining the temperature below 5 °C. Rationale: Lower temperatures often enhance diastereoselectivity.

-

Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring for completion by TLC.

-

Carefully quench the reaction by the slow addition of methanol, followed by saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

-

Step 3: Removal of the Chiral Auxiliary

-

Dissolve the crude sulfinamide from the previous step in methanol.

-

Add a solution of hydrochloric acid (HCl) in dioxane (e.g., 4M, 3.0 eq) and stir at room temperature for 1-2 hours.

-

Monitor the cleavage by TLC. Upon completion, concentrate the mixture under reduced pressure to yield the crude hydrochloride salt of the amine.[7]

-

The product can be purified by recrystallization or by partitioning between an organic solvent (e.g., dichloromethane) and an aqueous base (e.g., NaOH) to obtain the free amine.

-

Method B: Biocatalytic Asymmetric Synthesis using ω-Transaminase (ω-TA)

Biocatalysis offers a highly efficient and environmentally benign alternative to traditional chemical methods.[8] ω-Transaminases are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor, creating a chiral amine.[3] For the synthesis of the (R)-enantiomer, an (R)-selective ω-TA is required. Several such enzymes have been identified and engineered for high activity and selectivity.[9][10]

Causality and Mechanistic Insight: The reaction involves the direct conversion of 2'-fluoroacetophenone into this compound using an amine donor, such as isopropylamine. The enzyme's chiral active site ensures that the amino group is delivered to only one face of the ketone, resulting in a product with very high enantiomeric excess (>99% ee).[11][12] A key challenge in transaminase reactions is the unfavorable equilibrium.[11] This is overcome by using a large excess of the amine donor or by employing strategies to remove the ketone co-product (acetone, in the case of isopropylamine donor), thereby driving the reaction towards completion.[8]

Detailed Experimental Protocol:

-

Reaction Setup:

-

In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.5).

-

Add the cofactor pyridoxal 5'-phosphate (PLP, 1 mM).

-

Add the amine donor, isopropylamine (typically 5-10 eq or higher).

-

Add the (R)-selective ω-transaminase enzyme (whole-cell or isolated, as per supplier specifications).

-

Warm the mixture to the optimal temperature for the enzyme (e.g., 30-40 °C).

-

-

Substrate Addition and Conversion:

-

Dissolve 2'-fluoroacetophenone (1.0 eq) in a water-miscible co-solvent like dimethyl sulfoxide (DMSO) to aid solubility.[8]

-

Add the substrate solution to the enzyme mixture to initiate the reaction.

-

Maintain the reaction at the optimal temperature and pH with gentle agitation.

-

Monitor the conversion of the ketone to the amine product by HPLC or Gas Chromatography (GC). The reaction may take 12-24 hours.

-

-

Work-up and Isolation:

-

Once the reaction has reached completion, terminate it by adding a water-immiscible organic solvent like methyl tert-butyl ether (MTBE).

-

Adjust the pH of the aqueous layer to >10 with NaOH to ensure the amine product is in its free base form.

-

Extract the product into the organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or chromatography if necessary.

-

Visualizing the Synthetic Workflows

Caption: Comparative workflows for the synthesis of this compound.

PART 2: Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, purity, and, most critically, the enantiomeric integrity of the final product. The quality control workflow involves two main stages: structural verification and enantiomeric purity analysis.

Structural Verification

A combination of spectroscopic methods is used to confirm that the correct molecular structure has been synthesized.

| Technique | Purpose | Expected Observations for this compound |

| ¹H NMR | Confirms proton environment and connectivity. | Signals corresponding to the aromatic protons (multiplets, ~7.0-7.4 ppm), the methine proton (quartet, ~4.2 ppm), the primary amine protons (broad singlet, ~1.6 ppm, exchangeable with D₂O), and the methyl protons (doublet, ~1.4 ppm). |

| ¹³C NMR | Confirms the carbon skeleton. | Peaks for the aromatic carbons (one directly attached to F will show a large C-F coupling constant), the methine carbon (~50 ppm), and the methyl carbon (~24 ppm).[13] |

| ¹⁹F NMR | Confirms the presence and environment of fluorine. | A single resonance characteristic of an aryl fluoride. |

| IR Spectroscopy | Identifies key functional groups. | Characteristic absorptions for N-H stretching of the primary amine (~3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2850-3100 cm⁻¹), and C-F stretching (~1200-1250 cm⁻¹). |

| Mass Spec. (MS) | Determines molecular weight and fragmentation. | The molecular ion peak [M]+ at m/z 139.17, confirming the molecular formula C₈H₁₀FN.[14] |

Enantiomeric Purity Analysis via Chiral HPLC

The most critical quality attribute for a chiral compound is its enantiomeric excess (ee), which quantifies the predominance of one enantiomer over the other. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this analysis.[15][16]

Causality and Methodological Principle: A CSP creates a chiral environment within the HPLC column. As the racemic or enantiomerically enriched mixture passes through, the two enantiomers form transient, diastereomeric complexes with the chiral selector of the CSP.[17] These diastereomeric complexes have different binding energies, leading to different retention times and, thus, separation of the enantiomers into two distinct peaks.[18] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective for separating a wide range of chiral amines.[15][19]

Detailed Analytical Protocol:

-

Column Selection:

-

Select a polysaccharide-based CSP, such as a Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or a Lux® Cellulose-3 column.[15] These are known to provide good resolution for primary amines.

-

-

Mobile Phase Preparation:

-

For normal-phase chromatography, a typical mobile phase consists of a mixture of hexane and a polar modifier like isopropanol or ethanol.[16]

-

To improve peak shape and resolution for amines, it is crucial to add a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v). This suppresses the interaction of the basic amine with acidic sites on the silica support.

-

-

Method Optimization:

-

Screening: Begin with an isocratic mobile phase of 90:10 (v/v) Hexane:Isopropanol with 0.1% DEA at a flow rate of 1.0 mL/min.

-

Optimization: Adjust the ratio of hexane to isopropanol. Increasing the isopropanol content will decrease retention times, while decreasing it will increase retention and may improve resolution. The goal is to achieve baseline separation (Resolution > 1.5) between the two enantiomer peaks.

-

-

Sample Preparation and Analysis:

-

Prepare a dilute solution of the synthesized this compound in the mobile phase (~1 mg/mL).

-

For method validation, also prepare a solution of the racemic standard.

-

Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers.

-

Inject the synthesized sample. A high-purity sample should show one major peak corresponding to the (R)-enantiomer and, ideally, a very small or non-detectable peak for the (S)-enantiomer.

-

-

Calculation of Enantiomeric Excess (ee):

-

Integrate the area of both peaks.

-

Calculate the ee% using the formula: ee% = [(Area_R - Area_S) / (Area_R + Area_S)] * 100

-

Visualizing the Quality Control Workflow

Caption: Logical workflow for the characterization and quality control of the final product.

Conclusion

The successful synthesis and validation of enantiomerically pure this compound is an enabling step in the development of advanced pharmaceutical agents. Both the diastereoselective reductive amination using a chiral auxiliary and the biocatalytic approach using an ω-transaminase represent robust, scalable, and high-fidelity strategies. The choice between them may depend on factors such as cost of goods, available equipment (fermenters vs. standard reactors), and downstream processing considerations. Regardless of the synthetic route chosen, a rigorous analytical workflow combining spectroscopic confirmation and chiral HPLC is non-negotiable to ensure the final product meets the stringent quality requirements for its use in drug development and manufacturing.

References

-

Cho, B., et al. (2003). Asymmetric synthesis of chiral amines with omega-transaminase. PubMed. Available at: [Link]

-

Ellman Laboratory. Asymmetric Synthesis of Amines. Yale University. Available at: [Link]

-

ResearchGate. The asymmetric synthesis of chiral secondary amines via hemiaminal and... Available at: [Link]

-

Gao, Y., et al. (2018). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. MDPI. Available at: [Link]

-

Slabu, I., et al. (2020). Asymmetric Synthesis of Primary and Secondary β-Fluoro-arylamines using Reductive Aminases from Fungi. ChemCatChem. Available at: [Link]

-

PubChem. (1R)-1-(2-Fluorophenyl)ethan-1-amine. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (PDF) Chiral Auxiliaries in Asymmetric Synthesis. Available at: [Link]

-

ResearchGate. (PDF) Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. Available at: [Link]

-

Abu-Lafi, S., et al. (2020). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available at: [Link]

-

Wikipedia. Reductive amination. Available at: [Link]

-

Coscolín, C., et al. (2021). ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. Semantic Scholar. Available at: [Link]

-

Wikipedia. Chiral auxiliary. Available at: [Link]

-

Kohári, S., et al. (2021). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. National Institutes of Health. Available at: [Link]

-

SciHorizon. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. Available at: [Link]

-

Breitbach, Z., et al. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available at: [Link]

-

Carlson, R., et al. (1993). An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. SciSpace. Available at: [Link]

-

ResearchGate. Transaminases for chiral amine synthesis. Available at: [Link]

-

Appchem. This compound hydrochloride. Available at: [Link]

-

Chiralpedia. Chiral HPLC separation: strategy and approaches. Available at: [Link]

-

Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Amines in Modern Pharmaceutical Development. Available at: [Link]

-

SpectraBase. 2-(2-Fluorophenyl)-N-(3-methylbenzyl)ethan-1-amine. Available at: [Link]

-

PubChem. 2-(2-Fluorophenyl)ethylamine. National Center for Biotechnology Information. Available at: [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

-

Royal Society of Chemistry. Electronic supplementary information. Available at: [Link]

-

National Institutes of Health. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. Available at: [Link]

-

National Institutes of Health. Prodrugs for Amines. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Fluorinated Compounds in Modern Drug Development. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 5. nbinno.com [nbinno.com]

- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 7. (R)-1-(2-Fluorophenyl)ethylamine hydrochloride | 1168139-43-2 [sigmaaldrich.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-(2-Fluorophenyl)ethylamine | C8H10FN | CID 643357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. (1R)-1-(2-Fluorophenyl)ethan-1-amine | C8H10FN | CID 2779060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

Introduction: The Strategic Importance of a Chiral Fluorinated Amine

An In-depth Technical Guide to the Chemical Properties and Applications of (R)-1-(2-fluorophenyl)ethanamine

This compound is a chiral primary amine that has garnered significant attention in the fields of medicinal chemistry and drug development. Its structure, featuring a stereogenic center adjacent to a fluorinated aromatic ring, makes it a highly valuable and versatile chiral building block. The strategic incorporation of a fluorine atom onto the phenyl ring can profoundly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule. It often enhances metabolic stability, modulates lipophilicity and pKa, and can lead to stronger binding interactions with biological targets.[1][2]

This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. It delves into its core chemical properties, stereoselective synthesis and resolution, analytical characterization, reactivity, and applications, offering field-proven insights into its use as a critical synthon in the creation of complex pharmaceutical agents.

Core Chemical and Physical Properties

This compound is typically handled as a free base or as a more stable hydrochloride salt. The properties of the free base are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | (1R)-1-(2-fluorophenyl)ethanamine | [3] |

| CAS Number | 185545-90-8 | [3][4] |

| Molecular Formula | C₈H₁₀FN | [3][4] |

| Molecular Weight | 139.17 g/mol | [3][4] |

| Appearance | Combustible liquid (specific color may vary by purity) | [5] |

| Canonical SMILES | CN | [3] |

| InChI Key | DIWHJJUFVGEXGS-ZCFIWIBFSA-N | [3] |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [6] |

Stereoselective Synthesis and Chiral Purification

The biological activity of chiral molecules is often enantiomer-specific. Therefore, obtaining this compound in high enantiomeric purity is paramount. The two primary strategies to achieve this are direct asymmetric synthesis and the resolution of a racemic mixture.

Asymmetric Synthesis

Direct asymmetric synthesis involves creating the desired stereocenter in a controlled manner, often through the enantioselective reduction of a prochiral ketone precursor, 2'-fluoroacetophenone. This method is highly efficient as it avoids the loss of 50% of the material inherent in classical resolutions.

-

Causality of Method Choice : This approach is favored in large-scale manufacturing as it is more atom-economical. The choice of catalyst (e.g., a chiral transition metal complex) and reducing agent is critical for achieving high enantioselectivity and yield.

Classical Chiral Resolution

Chiral resolution is a robust and well-established method for separating enantiomers from a racemic mixture.[7] It involves reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. These salts possess different physical properties, most notably solubility, allowing for their separation by fractional crystallization.

-

Trustworthiness through Self-Validation : The success of a resolution protocol is validated at each step. The formation of a solid salt provides the first checkpoint. Subsequent analysis of the separated salt and the liberated free amine by chiral HPLC provides quantitative proof of enantiomeric enrichment.

-

Salt Formation : Dissolve racemic 1-(2-fluorophenyl)ethanamine (1.0 eq) in anhydrous methanol. In a separate flask, dissolve (+)-tartaric acid (0.5 eq) in a minimum amount of warm anhydrous methanol. Slowly add the tartaric acid solution to the amine solution with stirring.

-

Crystallization : Heat the combined solution gently to ensure complete dissolution, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath for 1-2 hours to maximize crystal formation.[8]

-

Isolation : Collect the precipitated diastereomeric salt by vacuum filtration and wash the solid with a small amount of cold methanol.

-

Liberation : Suspend the collected salt in water and add 2M sodium hydroxide solution until the pH is strongly basic (pH > 12), ensuring the complete liberation of the free amine.

-

Extraction : Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification : Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

-

Analysis : Determine the enantiomeric excess (ee) of the product using chiral HPLC.

Analytical and Spectroscopic Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized amine.

Spectroscopic Data

While experimental spectra should always be used for definitive identification, the following table summarizes the expected spectroscopic characteristics for this molecule.

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic Protons (Ar-H): ~6.9-7.4 ppm (multiplets, 4H). The ortho-fluoro substitution creates complex splitting patterns. CH Proton: ~4.2-4.4 ppm (quartet, 1H). NH₂ Protons: ~1.5-2.5 ppm (broad singlet, 2H). Shift is concentration-dependent and exchanges with D₂O. CH₃ Protons: ~1.3-1.5 ppm (doublet, 3H). |

| ¹³C NMR | Aromatic C-F: ~158-162 ppm (doublet, J_CF ≈ 245 Hz). Aromatic Carbons: ~115-130 ppm. CH Carbon: ~48-52 ppm. CH₃ Carbon: ~23-26 ppm. |

| IR (Infrared) | N-H Stretch: ~3300-3400 cm⁻¹ (two bands for primary amine). C-H Stretch (Aromatic/Aliphatic): ~2850-3100 cm⁻¹. N-H Bend: ~1600 cm⁻¹. C-F Stretch: ~1200-1250 cm⁻¹. |

| Mass Spec (MS) | [M+H]⁺: Expected at m/z 140.0870 for C₈H₁₁FN⁺. |

Determination of Enantiomeric Purity

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess (ee) of a chiral compound.

-

Column Selection : Choose a suitable chiral stationary phase (CSP), typically one based on derivatized cellulose or amylose, which is effective for separating chiral amines.

-

Sample Preparation : Prepare a dilute solution of the amine (~1 mg/mL) in the mobile phase.

-

Method Development : The mobile phase typically consists of a mixture of a nonpolar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

-

Analysis : Inject the sample and monitor the elution profile using a UV detector. The two enantiomers will have different retention times.

-

Calculation : Calculate the enantiomeric excess using the peak areas of the (R) and (S) enantiomers: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] × 100

Chemical Reactivity and Applications in Drug Development

The utility of this compound stems from the reactivity of its primary amine and the beneficial properties imparted by the fluorinated ring.

Reactivity Profile

The primary amine functional group is a versatile nucleophile and base, readily participating in a wide array of reactions crucial for building more complex molecules. Key transformations include:

-

Amide Bond Formation : Reaction with carboxylic acids, acid chlorides, or anhydrides to form chiral amides.

-

Reductive Amination : Reaction with aldehydes or ketones to form an intermediate imine, which is then reduced to yield a secondary amine.

-

N-Alkylation : Reaction with alkyl halides to form secondary or tertiary amines.

-

Urea/Thiourea Formation : Reaction with isocyanates or isothiocyanates.[1]

The Fluorine Advantage in Medicinal Chemistry

The ortho-fluorine substituent is not merely a placeholder; it actively modulates the molecule's properties:

-

Metabolic Stability : The C-F bond is very strong and resistant to oxidative metabolism by cytochrome P450 enzymes. Placing a fluorine atom at a site susceptible to metabolic attack can significantly increase a drug's half-life.[2]

-

pKa Modulation : As an electron-withdrawing group, the fluorine atom lowers the pKa of the amine, making it less basic compared to its non-fluorinated analog. This can alter a drug's solubility, membrane permeability, and receptor binding profile.

-

Conformational Control : The fluorine atom can influence the preferred conformation of the molecule through steric or electronic interactions, potentially locking it into a more bioactive shape.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.

-

GHS Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5] Some suppliers also list H314 (Causes severe skin burns and eye damage).[3]

-

Precautionary Measures :

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10]

-

Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and a lab coat.[5][10]

-

Handling : Avoid breathing fumes, mist, or vapors. Wash hands thoroughly after handling. Keep away from heat and open flames.[5][11]

-

Storage : Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[6]

-

References

-

PubChem. (1R)-1-(2-Fluorophenyl)ethan-1-amine. National Center for Biotechnology Information. Available from: [Link]

-

Deeter, J., et al. (1990). A facile method for the asymmetric synthesis of enantiomerically pure 1-(2-fluorophenyl)-ethylamine. Journal of Fluorine Chemistry, 49(1), 67-73. (Note: Abstract link provided, full text may require subscription). Available from: [Link]

-

PubChem. (S)-1-(2-Fluorophenyl)ethylamine. National Center for Biotechnology Information. Available from: [Link]

-

Appchem. This compound hydrochloride. Available from: [Link]

- Google Patents. EP0924194B1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Fluorinated Advantage: Why 1-(4-Fluorophenyl)ethanamine is Key in Chemical Manufacturing. Available from: [Link]

-

Onyx Scientific. Chiral Resolution Screening. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available from: [Link]

-

PubChem. 2-(2-Fluorophenyl)ethylamine. National Center for Biotechnology Information. Available from: [Link]

-

Lee, H., et al. (2020). Accurate chiral pattern recognition for amines, albeit a single chemosensor. ResearchGate. Available from: [Link]

-

Kamal, A., et al. (2020). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 25(23), 5727. Available from: [Link]

-

Khan, I., et al. (2024). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. Journal of Biomolecular Structure and Dynamics. Available from: [Link]

-

Silva, V., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 2(1), 023-043. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. jelsciences.com [jelsciences.com]

- 3. (1R)-1-(2-Fluorophenyl)ethan-1-amine | C8H10FN | CID 2779060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-1-(2-Fluorophenyl)ethylamine | 185545-90-8 [chemicalbook.com]

- 5. synquestlabs-azuredev-test.azurewebsites.net [synquestlabs-azuredev-test.azurewebsites.net]

- 6. 185545-90-8|this compound|BLD Pharm [bldpharm.com]

- 7. onyxipca.com [onyxipca.com]

- 8. rsc.org [rsc.org]

- 9. aksci.com [aksci.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to (R)-1-(2-Fluorophenyl)ethylamine (CAS Number: 185545-90-8)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (R)-1-(2-Fluorophenyl)ethylamine, a chiral building block of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom on the phenyl ring offers unique properties to this molecule, making it a valuable synthon for the development of novel therapeutics, particularly those targeting the central nervous system.

Core Chemical Identity and Physicochemical Properties

(R)-1-(2-Fluorophenyl)ethylamine, identified by CAS number 185545-90-8, is a chiral amine that serves as a cornerstone in the synthesis of complex molecular architectures.[1] Its structure is characterized by an ethylamine group attached to a 2-fluorophenyl ring, with the stereochemistry at the alpha-carbon being the (R)-enantiomer.

Table 1: Physicochemical Properties of (R)-1-(2-Fluorophenyl)ethylamine

| Property | Value | Source |

| CAS Number | 185545-90-8 | [1] |

| Molecular Formula | C₈H₁₀FN | [1] |

| Molecular Weight | 139.17 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 179.77 °C at 760 mmHg | |

| Density | 1.063 g/cm³ | |

| Flash Point | 70.242 °C | |

| pKa | 9.47 ± 0.10 (Predicted) | [2] |

| Refractive Index | n20/D 1.51 (lit.) | [2] |

Synonyms: (1R)-1-(2-fluorophenyl)ethanamine, (R)-2-Fluoro-alpha-methylbenzylamine.[3][4]

The hydrochloride salt of this compound, (R)-1-(2-fluorophenyl)ethylamine hydrochloride (CAS No.: 1168139-43-2), is also commercially available as a solid, which can be advantageous for handling and stability in certain applications.[5]

Synthesis Strategies: Accessing the Chiral Amine

The enantiomerically pure form of 1-(2-fluorophenyl)ethylamine is crucial for its application in pharmaceuticals, where stereochemistry dictates biological activity. The synthesis of the (R)-enantiomer is typically achieved through asymmetric synthesis, a field focused on the selective creation of a specific enantiomer.

While various methods exist, a common and effective approach is asymmetric reductive amination . This powerful technique involves the condensation of a prochiral ketone with an amine, followed by stereoselective reduction of the resulting imine.

Conceptual Workflow for Asymmetric Reductive Amination:

Caption: Asymmetric reductive amination workflow.

In this process, 2-fluoroacetophenone is reacted with an ammonia source to form an intermediate prochiral imine. The subsequent reduction is the critical enantioselective step, guided by a chiral catalyst, to yield the desired (R)-enantiomer with high enantiomeric excess.

Alternatively, enzymatic approaches using ω-transaminases have gained prominence for the synthesis of chiral amines.[6] These biocatalysts offer high enantioselectivity and operate under mild reaction conditions, presenting a greener alternative to traditional chemical methods. The enzyme catalyzes the transfer of an amino group from a donor to the ketone substrate.

Applications in Drug Discovery and Medicinal Chemistry

The true value of (R)-1-(2-Fluorophenyl)ethylamine lies in its role as a versatile building block for the synthesis of biologically active molecules. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, including metabolic stability, binding affinity, and lipophilicity.[7]

Key Application Areas:

-

Central Nervous System (CNS) Agents: Fluorinated phenethylamines are common motifs in drugs targeting neurological and psychiatric disorders.[7][8] The specific stereochemistry of (R)-1-(2-Fluorophenyl)ethylamine is often critical for selective interaction with receptors and enzymes in the brain.

-

Neuroscience Research: This compound and its derivatives are utilized in preclinical studies to investigate neurotransmitter systems and to develop novel probes for understanding brain function.[7]

-

Synthesis of Complex Molecules: Its primary amine functionality allows for a wide range of chemical transformations, making it a valuable starting material for the construction of more elaborate molecular scaffolds in multi-step syntheses.

While the specific mechanism of action is dependent on the final molecule it is incorporated into, derivatives of fluorinated ethylamines have been explored for their potential interactions with serotonin and dopaminergic systems.[9]

Spectroscopic and Analytical Characterization

A comprehensive understanding of the spectral properties of (R)-1-(2-Fluorophenyl)ethylamine is essential for reaction monitoring, quality control, and structural elucidation of its derivatives.

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methine proton (CH), the methyl protons (CH₃), and the amine protons (NH₂). The coupling patterns of the aromatic protons would be indicative of the ortho-substitution.

-

¹³C NMR: The carbon NMR spectrum would display unique resonances for each carbon atom in the molecule, with the chemical shifts influenced by the electronegativity of the fluorine and nitrogen atoms.[10]

-

IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C-F stretching.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Researchers should consult spectral databases or perform their own analyses to obtain detailed spectral data for their specific samples.

Safety, Handling, and Storage

(R)-1-(2-Fluorophenyl)ethylamine is classified as a hazardous substance and requires careful handling in a laboratory setting.

Safety and Handling Summary:

| Hazard | Precaution |

| Skin and Eye Irritation | Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] |

| Respiratory Irritation | Handle in a well-ventilated fume hood to avoid inhalation of vapors.[4] |

| Combustible Liquid | Keep away from heat, sparks, and open flames.[4] |

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[11][12]

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information before handling this compound.

Reputable Suppliers

(R)-1-(2-Fluorophenyl)ethylamine is available from various chemical suppliers that specialize in providing building blocks for research and development. When sourcing this material, it is crucial to ensure the supplier provides a certificate of analysis with purity and enantiomeric excess data. Some of the suppliers include:

Conclusion

(R)-1-(2-Fluorophenyl)ethylamine is a chiral amine of significant strategic importance in modern drug discovery. Its unique combination of a stereocenter, a primary amine for versatile functionalization, and a fluorine atom for modulating physicochemical properties makes it a highly valuable building block. A thorough understanding of its synthesis, properties, and safe handling is paramount for researchers and scientists aiming to leverage its potential in the development of next-generation therapeutics.

References

-

2-(2-Fluorophenyl)-ethylamine - ChemBK. Available at: [Link]

-

ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine - Semantic Scholar. Available at: [Link]

-

(r)-1-(2-fluorophenyl)ethylamine - Chemical products and equipment from China. Available at: [Link]

-

13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes. Available at: [Link]

-

(R)-1-(2-Fluorophenyl)ethylamine, min 95%, 1 gram. Available at: [Link]

Sources

- 1. (R)-1-(2-Fluorophenyl)ethylamine | 185545-90-8 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. mdpi.com [mdpi.com]

- 4. synquestlabs-azuredev-test.azurewebsites.net [synquestlabs-azuredev-test.azurewebsites.net]

- 5. Page loading... [guidechem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Buy [2-(2-Fluorophenyl)ethyl]methylamine | 485404-58-8 [smolecule.com]

- 10. 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. calpaclab.com [calpaclab.com]

- 12. (R)-1-(3-Fluorophenyl)ethylamine CAS#: 761390-58-3 [m.chemicalbook.com]

- 13. (S)-1-(2-Fluorophenyl)ethylamine hydrochloride | 1332832-14-0 [sigmaaldrich.com]

stereochemistry of (R)-1-(2-fluorophenyl)ethanamine explained

An In-Depth Technical Guide to the Stereochemistry of (R)-1-(2-fluorophenyl)ethanamine

Authored by: Gemini, Senior Application Scientist

Abstract

Chiral amines are fundamental building blocks in modern medicinal chemistry, with the stereochemical configuration at the chiral center profoundly influencing a molecule's pharmacological and toxicological profile.[1][2] this compound is a valuable chiral intermediate whose utility is enhanced by the strategic placement of a fluorine atom, a common modification in drug design to improve metabolic stability, binding affinity, and pharmacokinetic properties.[3][4] This guide provides a comprehensive technical overview of the stereochemistry of this compound, targeting researchers, scientists, and drug development professionals. We will explore the methodologies for its stereoselective synthesis and resolution, robust analytical techniques for stereochemical verification, and the underlying principles that guide these processes.

Introduction: The Imperative of Chirality in Drug Development

The vast majority of biological targets, such as enzymes and receptors, are inherently chiral. This chirality dictates that they interact stereoselectively with drug molecules.[2] Consequently, enantiomers of a chiral drug can exhibit significant differences in their biological activity; one enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even contribute to adverse effects.[5] This principle underscores the critical importance of controlling stereochemistry in drug discovery and has led regulatory bodies like the FDA to establish clear guidelines for the development of single-enantiomer drugs.[5][6]

This compound embodies two key features sought after in modern pharmaceutical intermediates: a primary chiral amine and a fluorine substituent. The fluorophenyl group can modulate the molecule's pKa, lipophilicity, and metabolic stability, making it an attractive synthon for a wide range of therapeutic agents.[3][7] Obtaining this compound in high enantiomeric purity is therefore a crucial first step in the synthesis of more complex active pharmaceutical ingredients (APIs).

Physicochemical Properties

A summary of the key properties of this compound is provided below.

| Property | Value | Source |

| CAS Number | 185545-90-8 | [8][9] |

| Molecular Formula | C₈H₁₀FN | [9] |

| Molecular Weight | 139.17 g/mol | [9] |

| Appearance | Varies (typically a liquid) | N/A |

| IUPAC Name | (1R)-1-(2-fluorophenyl)ethanamine | [9] |

| SMILES | CN | [9] |

| InChIKey | DIWHJJUFVGEXGS-ZCFIWIBFSA-N | [9] |

Synthesis and Stereochemical Control

The primary challenge in producing this compound lies in controlling the stereocenter. Two principal strategies are employed: asymmetric synthesis to directly form the desired (R)-enantiomer, or the resolution of a racemic mixture.

Asymmetric Synthesis Approaches

Directly synthesizing the (R)-enantiomer is the most elegant and atom-economical approach, avoiding the loss of 50% of the material inherent in classical resolutions.[10] A prominent method is the asymmetric reductive amination of the corresponding prochiral ketone, 2'-fluoroacetophenone.

This transformation can be achieved using a metal catalyst paired with a chiral ligand in the presence of an ammonia source and a reducing agent (e.g., H₂).[11][12] The choice of catalyst and ligand is critical for achieving high enantioselectivity. Ruthenium and Iridium-based catalysts have shown significant promise in the asymmetric reductive amination of aryl ketones.[11][13]

Chiral Resolution of the Racemic Mixture

While asymmetric synthesis is preferred, chiral resolution remains a robust and widely practiced industrial method.[14] The process begins with the non-stereoselective synthesis of racemic 1-(2-fluorophenyl)ethanamine, followed by separation of the enantiomers.

This method relies on reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent.[10] This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. This solubility difference allows for their separation by fractional crystallization.

Causality Behind Experimental Choices:

-

Choice of Resolving Agent: The selection is critical. Agents like (+) or (-)-tartaric acid, dibenzoyltartaric acid, or mandelic acid are common.[14] The ideal agent forms a stable, crystalline salt with one enantiomer of the amine while the salt of the other enantiomer remains in solution. This is often determined empirically through screening.

-

Solvent Selection: The solvent system must maximize the solubility difference between the two diastereomeric salts. A solvent in which one salt is sparingly soluble while the other is highly soluble is ideal for efficient separation.

-

Salt Formation: Dissolve racemic 1-(2-fluorophenyl)ethanamine in a suitable solvent (e.g., methanol, ethanol). Add 0.5-1.0 molar equivalents of a chiral resolving agent (e.g., (+)-tartaric acid).[14]

-

Crystallization: Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal can be beneficial.[]

-

Isolation: Isolate the precipitated crystals by filtration and wash with a small amount of cold solvent to remove impurities.

-

Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and add a base (e.g., NaOH) to deprotonate the amine, making it insoluble.

-

Extraction: Extract the free (R)-amine into an organic solvent (e.g., dichloromethane, ethyl acetate).

-

Purification: Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

-

Analysis: Determine the enantiomeric excess (e.e.) of the product via chiral HPLC (see Section 3).

Enzymatic methods offer high selectivity under mild conditions. Kinetic resolution involves an enzyme, typically a lipase, that selectively acylates one enantiomer of the amine at a much faster rate than the other.[16][17]

For example, using an acyl donor like ethyl acetate, a lipase can selectively convert the (S)-amine to an (S)-amide, leaving the desired (R)-amine unreacted. The unreacted (R)-amine can then be easily separated from the newly formed amide. The theoretical maximum yield for this process is 50%.[18] To overcome this limitation, dynamic kinetic resolution (DKR) can be employed, which combines the enzymatic reaction with in-situ racemization of the slower-reacting enantiomer, theoretically enabling a 100% yield.[19]

Analytical Characterization and Quality Control

Confirming the absolute stereochemistry and enantiomeric purity of the final product is a non-negotiable step in drug development.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse technique for determining the enantiomeric purity (enantiomeric excess, e.e.) of chiral compounds.[20][21] The method uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to travel through the column at different speeds and thus be separated.

Causality Behind Method Development:

-

CSP Selection: Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly versatile and often the first choice for screening chiral amines.[21]

-

Mobile Phase: A typical mobile phase for normal-phase chromatography consists of a nonpolar solvent like hexane with a polar modifier like ethanol or isopropanol.[22] Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) are often required to improve peak shape and resolution by minimizing unwanted interactions with the stationary phase.[21][22]

Exemplary Chiral HPLC Conditions

| Parameter | Condition 1 | Condition 2 | Source |

| Column | Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) | Cyclofructan-based CSP | [22][23] |

| Mobile Phase | Hexane:Ethanol (90:10 v/v) + 0.1% Diethylamine | Acetonitrile:Methanol (90:10 v/v) + 0.3% TFA / 0.2% TEA | [21][22] |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | [22] |

| Detection | UV at 254 nm | UV at 254 nm | N/A |

| Temperature | 25 °C | 30 °C | [22] |

Experimental Protocol: Chiral HPLC Analysis

-

Sample Preparation: Prepare a dilute solution of the amine sample (approx. 0.5-1.0 mg/mL) in the mobile phase or a compatible solvent.[23]

-

System Equilibration: Equilibrate the chiral HPLC column with the chosen mobile phase until a stable baseline is achieved.

-

Injection: Inject a small volume (e.g., 10 µL) of the sample onto the column.

-

Data Acquisition: Record the chromatogram. The two enantiomers should appear as separate peaks.

-

Quantification: Integrate the peak areas for the (R)-enantiomer (A_R) and the (S)-enantiomer (A_S).

-

Calculation: Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(A_R - A_S) / (A_R + A_S)] * 100

Spectroscopic and Crystallographic Methods

-

NMR Spectroscopy: While standard ¹H or ¹³C NMR cannot distinguish between enantiomers, it is essential for confirming the overall chemical structure and purity.[24] Using chiral solvating or derivatizing agents can induce diastereomeric environments, allowing for the differentiation and quantification of enantiomers by NMR.

-

X-ray Crystallography: This is the definitive method for determining the absolute configuration of a chiral molecule.[25] By obtaining a suitable crystal of the enantiopure amine (often as a salt with a known chiral acid), its three-dimensional structure can be elucidated, unambiguously confirming the (R) or (S) assignment.[25][26]

Conclusion

The stereochemistry of this compound is a critical attribute that dictates its utility as a high-value intermediate in pharmaceutical synthesis. Mastery over its production and analysis is paramount. This guide has detailed the primary strategies for obtaining this compound in high enantiomeric purity, including asymmetric synthesis and the resolution of racemic mixtures via classical and enzymatic methods. We have also outlined the robust analytical workflows, centered around chiral HPLC, required to validate its stereochemical integrity. For researchers in drug development, a thorough understanding of these principles and techniques is essential for the efficient and successful advancement of new chemical entities from the laboratory to the clinic.

References

- Gotor, V., Alfonso, I., & García-Urdiales, E. (2008). Enzymatic resolution of racemic amines. In Asymmetric Organic Synthesis with Enzymes (pp. 760-7). Wiley-VCH. [URL: https://pubmed.ncbi.nlm.nih.gov/2780871/]

- Shi, Y., Rong, N., Zhang, X., & Yin, Q. (2022). Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: from Academy to Industry. Synthesis. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/a-2002-5733]

- Pellissier, H. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Advanced Synthesis & Catalysis. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/adsc.201300468]

- Tufvesson, P., Lima-Ramos, J., & Hult, K. (2011). Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor. Organic Process Research & Development. [URL: https://www.researchgate.net/publication/230752119_Optimization_of_Process_for_Enzymatic_Resolution_of_Racemic_Amines_using_Continuous_Flow_Bioreactor]

- Zhang, X., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.7b12898]

- Organic Chemistry Portal. Synthesis of primary amines. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/C1N/amines/primaryamines.shtm]

- Maji, M., & König, B. (2017). Enantioselective synthesis of amines by combining photoredox and enzymatic catalysis in a cyclic reaction network. Chemical Science. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/sc/c7sc02598a]

- Paizs, C., & Toşa, M. (2014). Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution. Biotechnology Advances. [URL: https://www.researchgate.

- Blacker, A. J., & Williams, J. M. J. (2011). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Johnson Matthey Technology Review. [URL: https://technology.

- Williams, J. M. J., et al. (2005). A One-Pot Process for the Enantioselective Synthesis of Amines via Reductive Amination under Transfer Hydrogenation Conditions. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol051932h]

- NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Chiral Amines in Drug Discovery and Development. PharmaChem. [URL: https://www.inno-pharmchem.com/news/the-essential-role-of-chiral-amines-in-drug-discovery-and-development-1323762.html]

- Singh, R., et al. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra05694a]

- Iuoraș, A., et al. (2024). Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. Molecules. [URL: https://www.mdpi.com/1420-3049/29/19/4508]

- Wang, W., et al. (2021). Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. Chemical Communications. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/cc/d1cc03233a]

- Kannappan, V. (2025). Part 9: Stereochemistry in Drug Discovery and Development. Chiralpedia. [URL: https://chiralpedia.com/part-9-stereochemistry-in-drug-discovery-and-development/]

- Usman, P. L., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [URL: https://www.chromatographyonline.com/view/comparison-enantiomeric-separations-and-screening-protocols-chiral-primary-amines-sfc-and-hplc]

- Pirkle, W. H., & Hauske, J. R. (1977). Design of chiral derivatizing agents for the chromatographic resolution of optical isomers. Asymmetric synthesis of some chiral fluoroalkylated amines. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00441a030]

- Fenjinbio. (2025). (1R)-1-(2-fluorophenyl)ethanamine. Fenjinbio.com. [URL: https://www.fenjinbio.com/1r-1-2-fluorophenyl-ethanamine/]

- National Center for Biotechnology Information. 2-(2-Fluorophenyl)ethylamine. PubChem Compound Database. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/643357]

- Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations. [URL: https://www.mdpi.com/2297-8739/8/10/165]

- Wikipedia. Chiral resolution. Wikipedia. [URL: https://en.wikipedia.org/wiki/Chiral_resolution]

- Phenomenex. Chiral HPLC Separations. Phenomenex Guide. [URL: https://www.phenomenex.

- BenchChem. (2025). HPLC method for enantiomeric separation of chiral amines. BenchChem Application Note. [URL: https://www.benchchem.

- ChemScene. (R)-1-(2-Fluorophenyl)ethan-1-amine. ChemScene. [URL: https://www.chemscene.com/products/CS-0000328.html]

- National Center for Biotechnology Information. (1R)-1-(2-Fluorophenyl)ethan-1-amine. PubChem Compound Database. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2779060]

- Sigma-Aldrich. (R)-1-(2-Fluorophenyl)ethylamine hydrochloride. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/fluh/99c84336]

- Appchem. This compound hydrochloride. Appchem. [URL: https://www.appchemical.com/product/16980.html]

- ChemicalBook. (R)-1-(2-Fluorophenyl)ethylamine. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2668037.htm]

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/26200936/]

- El-Faham, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. [URL: https://www.mdpi.com/1420-3049/28/18/6530]

- Onyx Scientific. Chiral Resolution Screening. Onyx Scientific. [URL: https://www.onyx-scientific.com/solid-state-chemistry/chiral-resolution-screening/]

- NINGBO INNO PHARMCHEM CO.,LTD. The Fluorinated Advantage: Why 1-(4-Fluorophenyl)ethanamine is Key in Chemical Manufacturing. PharmaChem. [URL: https://www.inno-pharmchem.com/news/the-fluorinated-advantage-why-1-4-fluorophenyl-ethanamine-is-key-in-chemical-manufacturing-1323760.html]

- Cirilli, R., et al. (2022). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9782119/]

- Engh, R. A., & Bosshard, H. R. (2001). X Ray crystallography. Journal of Clinical Pathology: Molecular Pathology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1187123/]

- BOC Sciences. Chiral Resolution and Separation Services. BOC Sciences. [URL: https://www.bocsci.

- de Oliveira, A. B., et al. (2008). 2-(α-pyridyl)ethanol Intermediate and the 1-(p-fluorophenyl). Bentham Open Archives. [URL: https://benthamopen.com/ABSTRACT/TOCJ-2-76]

- Poplawska, M., et al. (2018). Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one. Forensic Toxicology. [URL: https://www.researchgate.net/publication/323381045_Spectroscopic_and_crystallographic_characterization_of_two_cathinone_derivatives_1-4-fluorophenyl-2-methylaminopentan-1-one_4-FPD_and_1-4-methylphenyl-2-ethylaminopentan-1-one_4-MEAP]

- Al-Hourani, B. J., et al. (2021). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8285227/]

- BenchChem. (2025). X-ray crystallography for the structural validation of N-(2-Aminophenyl)-2-phenylacetamide. BenchChem Application Note. [URL: https://www.benchchem.com/application-notes/x-ray-crystallography-for-the-structural-validation-of-n-(2-aminophenyl)-2-phenylacetamide]

Sources

- 1. nbinno.com [nbinno.com]

- 2. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]

- 7. mdpi.com [mdpi.com]

- 8. chemscene.com [chemscene.com]

- 9. (1R)-1-(2-Fluorophenyl)ethan-1-amine | C8H10FN | CID 2779060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Chiral resolution - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. onyxipca.com [onyxipca.com]

- 16. Enzymatic resolution of racemic amines in a continuous reactor in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]

- 20. phx.phenomenex.com [phx.phenomenex.com]

- 21. benchchem.com [benchchem.com]

- 22. chromatographyonline.com [chromatographyonline.com]

- 23. HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of (R)-1-(2-fluorophenyl)ethanamine

Abstract

(R)-1-(2-fluorophenyl)ethanamine is a chiral amine of significant interest in the pharmaceutical and fine chemical industries. Its unique structural features, including a stereogenic center and a fluorine-substituted aromatic ring, make it a valuable building block for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of the molecular structure, synthesis, chiral resolution, and spectroscopic characterization of this compound, intended for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Chiral Amines and Fluorination in Medicinal Chemistry

Chiral amines are fundamental structural motifs present in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] It is estimated that approximately 40-45% of small-molecule drugs contain a chiral amine fragment, underscoring their importance in medicinal chemistry.[1] The specific three-dimensional arrangement of atoms, or stereochemistry, at the chiral center often dictates the biological activity of a molecule, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or even elicit undesirable side effects. Consequently, the enantioselective synthesis of chiral amines is a critical aspect of modern drug discovery and development.[2][3]

The incorporation of fluorine into drug candidates has become a prevalent strategy to enhance their pharmacological profiles.[4][5] The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can lead to improvements in metabolic stability, bioavailability, and binding affinity to biological targets.[4][6] this compound synergistically combines the structural advantages of a chiral amine with the beneficial effects of fluorination, positioning it as a highly sought-after intermediate in the synthesis of novel therapeutics.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₈H₁₀FN, possesses a stereogenic center at the carbon atom attached to the amino group and the 2-fluorophenyl ring.[7][8] The "(R)" designation denotes the specific spatial arrangement of the substituents around this chiral carbon, as defined by the Cahn-Ingold-Prelog priority rules.

| Property | Value | Source |

| IUPAC Name | (1R)-1-(2-fluorophenyl)ethanamine | [8] |

| CAS Number | 185545-90-8 | [7][8] |

| Molecular Weight | 139.17 g/mol | [7][8] |

| Molecular Formula | C₈H₁₀FN | [7][8] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Density | Not specified |

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound can be approached through two primary strategies: asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired (R)-enantiomer with high enantiomeric excess. Several modern synthetic methodologies can be employed for this purpose:

-

Transition Metal-Catalyzed Asymmetric Hydrogenation: This is one of the most efficient methods for producing chiral amines.[1][3] It typically involves the hydrogenation of a prochiral imine precursor in the presence of a chiral transition metal catalyst. The choice of a suitable chiral ligand is crucial for achieving high enantioselectivity.[1][3]

-

Use of Chiral Auxiliaries: A chiral auxiliary, such as the well-established tert-butanesulfinamide developed by the Ellman lab, can be condensed with 2-fluoroacetophenone to form a chiral sulfinylimine.[9] Diastereoselective reduction of this intermediate followed by acidic removal of the auxiliary yields the desired chiral amine.[9][10] This method is widely used in both academic and industrial settings due to its reliability and scalability.[9]

Chiral Resolution of Racemic 1-(2-fluorophenyl)ethanamine

Classical resolution involves the separation of a racemic mixture into its constituent enantiomers.[11] This is often achieved by reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[11] These diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[12]

Step-by-Step Protocol for Classical Chiral Resolution:

-

Salt Formation: The racemic 1-(2-fluorophenyl)ethanamine is dissolved in a suitable solvent, and a stoichiometric amount of a chiral resolving agent (e.g., (R)-(-)-mandelic acid or (+)-tartaric acid) is added.[11]

-

Fractional Crystallization: The solution is allowed to cool, inducing the crystallization of the less soluble diastereomeric salt. The choice of solvent is critical for efficient separation.[11]

-

Isolation and Purification: The crystallized salt is isolated by filtration and can be further purified by recrystallization to enhance its diastereomeric purity.

-

Liberation of the Free Amine: The purified diastereomeric salt is treated with a base (e.g., NaOH) to neutralize the chiral acid and liberate the enantiomerically enriched this compound.

-

Extraction: The free amine is then extracted from the aqueous solution using an organic solvent.

-

Solvent Removal: The solvent is removed under reduced pressure to yield the purified (R)-enantiomer.

Caption: Workflow for the classical chiral resolution of 1-(2-fluorophenyl)ethanamine.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques, primarily Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present in the molecule.[13]

| Functional Group | Expected Absorption Range (cm⁻¹) | Description |

| N-H Stretch | 3300-3500 | Primary amines typically show two bands in this region due to symmetric and asymmetric stretching.[13] |

| C-H Stretch (sp³) | 2850-3000 | Associated with the methyl and methine groups. |

| C-H Stretch (sp²) | 3000-3100 | Aromatic C-H stretching. |

| N-H Bend | 1590-1650 | Scissoring vibration of the -NH₂ group. |

| C=C Stretch | 1450-1600 | Aromatic ring vibrations. |

| C-N Stretch | 1000-1250 | Characteristic of aliphatic amines.[13] |

| C-F Stretch | 1000-1400 | Strong absorption band. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR:

| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Coupling |

| -NH₂ | 0.5-5.0 | Broad singlet | May not show coupling; D₂O exchangeable.[13] |

| Aromatic-H | 6.9-7.5 | Multiplet | Coupling to adjacent aromatic protons and ¹⁹F. |

| -CH(NH₂) | ~4.0 | Quartet | Coupling to the -CH₃ protons. |

| -CH₃ | ~1.4 | Doublet | Coupling to the methine proton. |

¹³C NMR:

| Carbon(s) | Expected Chemical Shift (ppm) |

| Aromatic-C (C-F) | 158-162 (doublet) |

| Aromatic-C | 115-130 |

| -CH(NH₂) | 50-60 |

| -CH₃ | 20-25 |

Applications in Drug Development

This compound serves as a crucial chiral building block in the synthesis of a variety of pharmacologically active compounds. Its structural motifs are found in molecules targeting a range of therapeutic areas. The presence of the 2-fluorophenyl group can enhance the binding of a drug molecule to its target protein through favorable interactions and can also block metabolic pathways, thereby increasing the drug's half-life.

Conclusion

This compound is a molecule of considerable importance in contemporary organic synthesis and medicinal chemistry. A thorough understanding of its molecular structure, stereochemistry, and synthetic accessibility is paramount for its effective utilization in the development of new chemical entities. The methodologies outlined in this guide for its synthesis, resolution, and characterization provide a solid foundation for researchers and drug development professionals working with this valuable chiral amine.

References

- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC - NIH. (n.d.).

- Electrochemical synthesis of chiral amines and amino acid derivatives - ACS Fall 2025. (n.d.).

- Asymmetric Synthesis of Amines - Ellman Laboratory - Yale University. (n.d.).

- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews - ACS Publications. (2021, October 22).

- Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity | ACS Catalysis - ACS Publications. (2023, April 10).

- Enantioselective synthesis of (R)- & (S)-1-phenylethan-1-amine from acetophenone - YouTube. (2025, April 4).

- New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - NIH. (2020, October 23).

- (R)-1-(2-Fluorophenyl)ethylamine | 185545-90-8 - ChemicalBook. (2025, August 8).

- (1R)-1-(2-Fluorophenyl)ethan-1-amine - PubChem. (n.d.).

- New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PubMed. (2020, October 23).

- Design of chiral derivatizing agents for the chromatographic resolution of optical isomers. Asymmetric synthesis of some chiral fluoroalkylated amines | The Journal of Organic Chemistry - ACS Publications. (n.d.).

- New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - Semantic Scholar. (2020, October 23).

- 185545-90-8 | (R)-1-(2-Fluorophenyl)ethan-1-amine | ChemScene. (n.d.).

- (R)-1-(2-Fluorophenyl)ethylamine hydrochloride - Sigma-Aldrich. (n.d.).

- (PDF) New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - ResearchGate. (2025, April 24).

- (R)-1-(2-FLUOROPHENYL)ETHYLAMINE-HCl 1168139-43-2 wiki - Guidechem. (n.d.).

- The Fluorinated Advantage: Why 1-(4-Fluorophenyl)ethanamine is Key in Chemical Manufacturing - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- EP0924194B1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives - Google Patents. (n.d.).

- 1168139-43-2|this compound hydrochloride - BLDpharm. (n.d.).

- Chiral Resolution Screening | Solid State - Onyx Scientific. (n.d.).

- Clinical Applications of Polyamine-Based Therapeutics. RSC Drug Discovery. (n.d.).

- 24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024, March 24).

- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. (n.d.).

- 2-(2-Fluorophenyl)ethylamine - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.).

- The Role of Fluorinated Amines in Modern Pharmaceutical Development. (n.d.).

- N2-[2-(4-fluorophenyl)ethyl]ethanediamide - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.).

- Accurate chiral pattern recognition for amines, albeit a single chemosensor - ResearchGate. (2020, February 24).

- 2-(2-Fluorophenyl)ethylamine | C8H10FN | CID 643357 - PubChem. (n.d.).

- (S)-1-(2-Fluorophenyl)ethylamine - PubChem. (n.d.).

- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI. (n.d.).

- FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI. (n.d.).

- IR and NMR combo Packet Video Key - YouTube. (2015, October 12).

Sources

- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electrochemical synthesis of chiral amines and amino acid derivatives - American Chemical Society [acs.digitellinc.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. (R)-1-(2-Fluorophenyl)ethylamine | 185545-90-8 [chemicalbook.com]

- 8. (1R)-1-(2-Fluorophenyl)ethan-1-amine | C8H10FN | CID 2779060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. onyxipca.com [onyxipca.com]

- 12. rsc.org [rsc.org]

- 13. chem.libretexts.org [chem.libretexts.org]

safety and handling of (R)-1-(2-fluorophenyl)ethanamine

An In-depth Technical Guide to the Safe Handling of (R)-1-(2-fluorophenyl)ethanamine

Authored by: Gemini, Senior Application Scientist